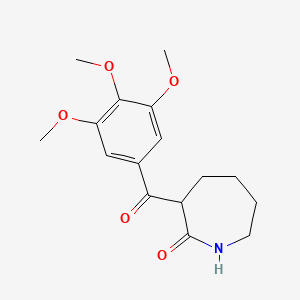

3-(3,4,5-Trimethoxybenzoyl)azepan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3,4,5-Trimethoxybenzoyl)azepan-2-one is a chemical compound with potential applications in various fields of research and industries. It contains the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Synthesis Analysis

A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized . The 3,4,5-trimethoxybenzoyl isothiocyante was produced in situ by reaction of 3,4,5-trimethoxybenzoyl chloride with ammonium thiocyanate in dry acetonitrile .Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The molecule is embedded into the phosphatidylserine bilayers .Chemical Reactions Analysis

The Trimethoxyphenyl (TMP) group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Physical And Chemical Properties Analysis

The molecule is located in the interior of the anionic bilayer as monomer and small clusters reaching the carbonyl region of the phospholipid . In the gel phase, the catechin promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .科学的研究の応用

Antihypertensive Activity

A series of basic esters of 3,4,5-trimethoxybenzoic acid, which includes 3-(3,4,5-Trimethoxybenzoyl)azepan-2-one, has been synthesized and evaluated for antihypertensive activity . One of the compounds exhibited hypotensive activity following intravenous administration to normotensive dogs .

Local Anesthetic Activity

The same series of basic esters of 3,4,5-trimethoxybenzoic acid was also evaluated for local anesthetic activity . All but one of the compounds tested exhibited some degree of local anesthetic activity .

Anticarcinogenic Activity

3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin, shows strong antiproliferative activity against malignant melanoma cells . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .

Interaction with Anionic Phospholipid Membranes

TMBC modulates the physical properties of anionic phospholipid membranes . The molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

Formation of Interdigitation

In the gel phase, TMBC promotes the formation of interdigitation . This could affect the functioning of the membrane .

Decrease in Bilayer Thickness

In the liquid crystalline phase, TMBC decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer . This could also affect the functioning of the membrane .

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, TMP-bearing compounds have been known to inhibit the function of their targets, leading to various biological effects .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The amphiphilic nature of the molecule suggests that it could be well absorbed and distributed in the body .

Result of Action

3-(3,4,5-Trimethoxybenzoyl)azepan-2-one has been evaluated for antihypertensive and local anesthetic activity . It’s also suggested that the compound shows strong antiproliferative activity against malignant melanoma cells .

Action Environment

The interaction of this compound with lipid bilayers has been studied, suggesting that the membrane could be a potential site of action . The compound is suggested to be embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

将来の方向性

The Trimethoxyphenyl (TMP) group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

特性

IUPAC Name |

3-(3,4,5-trimethoxybenzoyl)azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-20-12-8-10(9-13(21-2)15(12)22-3)14(18)11-6-4-5-7-17-16(11)19/h8-9,11H,4-7H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBNQRBIKRDLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2CCCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。